molecular formula C24H22BrNO2 B2480398 N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide CAS No. 923499-95-0

N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide

Cat. No. B2480398
CAS RN: 923499-95-0
M. Wt: 436.349
InChI Key: DUHKNBVLQLGPGA-UHFFFAOYSA-N
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Description

"N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide" is a compound of interest in the field of organic chemistry, with potential applications in pharmacology and materials science. Its synthesis, structural analysis, and properties are pivotal in understanding its utility and functionality.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step organic reactions, typically starting from specific phenol or aniline derivatives. A common method includes acylation reactions, where an acyl group is introduced to the aromatic amine. For instance, Sharma et al. (2018) synthesized a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The crystal structure and molecular geometry of similar compounds reveal significant insights into their chemical behavior. For instance, compounds with benzoyl and acetamide groups show a variety of crystalline forms and intermolecular hydrogen bonding patterns that influence their stability and reactivity. Marinova et al. (2022) described the crystal structure of a benzoyl-phenethyl-phenylacetamide, noting the presence of intermolecular N-H...O hydrogen bonds (Marinova et al., 2022).

Scientific Research Applications

1. Imaging and Radioligand Applications

  • Synthesis and Biodistribution of Radioligands : This compound has been studied for its potential as a positron emission tomography (PET) ligand, particularly for investigating central neurokinin(1) (NK1) receptors. The synthesis process and biodistribution of these ligands indicate their suitability for in vivo visualization of NK1 receptors using PET technology (M. V. D. Mey et al., 2005).

2. Anticancer Research

  • Design and Synthesis for Anticancer Applications : A series of compounds including variants of benzophenone, closely related to the target compound, have been synthesized and evaluated for their anticancer properties. These studies highlight the potential of such compounds in inhibiting tumor growth and vascularization, with implications for future drug development (Zabiulla et al., 2016).

3. Structural Analysis

  • Crystal Structure and Molecular Interactions : The crystal structure of similar compounds has been thoroughly investigated, revealing insights into molecular geometry, hydrogen bonding, and intermolecular interactions. This is crucial for understanding the physical and chemical properties that may influence its pharmacological applications (Zhu-Ping Xiao et al., 2009).

4. Computational and Pharmacological Evaluation

  • Molecular Docking Studies : Computational studies including molecular docking have been conducted to assess the interaction of similar compounds with biological targets, such as GABAA receptors. These studies are significant for predicting the pharmacological activities and optimizing drug design (S. Verma et al., 2017).

5. Spectroscopic Analysis

  • Spectroscopic and Quantum Mechanical Studies : Spectroscopic methods have been employed to study the electronic properties and vibrational spectra of compounds analogous to N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide. These studies offer insights into their photochemical and thermochemical properties, which are vital for potential applications in materials science and photovoltaic efficiency modeling (Y. Mary et al., 2020).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO2/c1-16(2)18-10-8-17(9-11-18)14-23(27)26-22-13-12-20(25)15-21(22)24(28)19-6-4-3-5-7-19/h3-13,15-16H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHKNBVLQLGPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide

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